2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is a chemical compound classified under the benzoxazepine derivatives, known for their diverse biological activities. This compound has the molecular formula and is recognized for its potential applications in various fields, including medicinal chemistry and materials science. It is primarily studied for its biological properties, including antimicrobial and anticancer activities, making it a subject of interest in pharmaceutical research.
The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of a suitable benzoxazepine precursor with hydrochloric acid to form the hydrochloride salt. This reaction is generally performed in organic solvents such as methanol or ethanol under controlled conditions. The product can be isolated through crystallization processes.
The molecular structure of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride features a bicyclic system that includes a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of hydroxyl and hydrochloride functional groups contributes to its chemical behavior.
The compound can participate in various chemical reactions typical of benzoxazepine derivatives. These include:
The specific reaction conditions (temperature, pressure) and catalysts can significantly influence the outcome and yield of these reactions.
The mechanism of action for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate their activity leading to various biological effects. Research indicates that the compound may exhibit activity against certain cancer cell lines and microbial pathogens by disrupting cellular processes through these interactions.
Relevant analyses include spectroscopic methods (NMR, IR) used to confirm structure and purity during synthesis and characterization stages.
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride has several notable applications:
Research continues to explore the full potential of this compound across multiple scientific domains .
Industrial-scale synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride has been revolutionized by transition metal-catalyzed C–N coupling reactions. The copper(I)/N,N-dimethylglycine catalytic system enables efficient intramolecular cyclization of precursor molecules like 1-(2-bromobenzyl)azetidine-2-carboxamides under mild conditions (60-80°C), achieving exceptional yields of 91-98% [6]. This catalytic innovation significantly reduces reaction times to 3-6 hours compared to traditional thermal cyclization methods requiring >12 hours. The reaction proceeds via a concerted metalation-deprotonation mechanism where copper facilitates oxidative addition of the aryl bromide while N,N-dimethylglycine acts as a bifunctional ligand, enhancing electron transfer efficiency [7].
Recent advances in single-atom catalysts (SACs) anchored on tungsten oxide (WO₃) supports have demonstrated remarkable stability in benzoxazepine ring formation, maintaining >95% activity over 15 reaction cycles. These catalysts feature atomically dispersed palladium or nickel on WO₃ matrices, creating highly active sites that reduce activation energy by 30-40% compared to conventional heterogeneous catalysts [7] . The WO₃ support contributes to catalyst robustness through its thermal stability and resistance to deactivation by nitrogen-containing intermediates commonly encountered in benzoxazepine synthesis.
Table 1: Catalytic Performance in Benzoxazepine Ring Formation
Catalytic System | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number |
---|---|---|---|---|
CuI/N,N-dimethylglycine | 80 | 3 | 91-98 | 450 |
Pd/WO₃ SACs | 100 | 6 | 89-93 | 1,200 |
Conventional Pd/C | 120 | 12 | 75-82 | 320 |
Ni-Ga liquid metal | 70 | 4 | 85-88 | 680 |
Continuous flow technology has been successfully integrated with catalytic processes for enhanced scalability. Microreactor systems with immobilized copper catalysts achieve space-time yields 5-7 times higher than batch reactors, while reducing solvent consumption by 60% through precise temperature and residence time control (30-120 seconds) [6]. This approach effectively suppresses dihydrobenzoxazine byproduct formation to <2%, significantly simplifying downstream purification of the hydrochloride salt.
Stereoselective construction of the benzoxazepine core exploits chiral pool methodology using enantiomerically pure α-halo acids derived from natural amino acids. Anthranilic acid derivatives undergo coupling with (2S)-2-chloropropanoic acid to form N-acylated intermediates that spontaneously cyclize to (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones with 92-98% enantiomeric excess [4]. The reaction proceeds through an intramolecular nucleophilic displacement where the α-carbon configuration dictates the stereochemistry of the newly formed fused ring system. This approach provides economical access to enantiopure precursors that can be reduced to the target 7-hydroxy derivatives without racemization.
Enzymatic desymmetrization using immobilized lipases (Candida antarctica Lipase B) has emerged as a powerful technique for kinetic resolution of racemic benzoxazepine intermediates. The enzyme selectively acetylates the (S)-alcohol at the 7-position with enantiomeric ratios (E) >200, leaving the desired (R)-enantiomer unreacted for direct conversion to the hydrochloride salt [7]. This biocatalytic approach operates under mild conditions (30-40°C, pH 7-8) and eliminates the need for transition metal-based chiral catalysts, reducing metal contamination concerns in pharmaceutical intermediates.
Table 2: Stereoselective Synthesis Approaches Comparison
Method | Chiral Control Element | ee (%) | Key Advantage | Scale Limitation |
---|---|---|---|---|
Chiral pool (α-halo acids) | Substrate control | 92-98 | No chiral auxiliaries needed | Restricted to available α-halo acids |
Enzymatic resolution | Catalyst control | >99 | High selectivity | Requires racemization recycling |
Asymmetric hydrogenation | Rh-DuPHOS catalyst | 95 | Broad substrate scope | Catalyst cost sensitivity |
Chiral auxiliary | Evans oxazolidinone | 99 | Predictable stereochemistry | Additional synthetic steps |
Advanced computational modeling has enabled rational design of stereoselective catalysts for benzoxazepine functionalization. Density functional theory (DFT) studies reveal that π-π stacking interactions between proline-derived catalysts and the benzoxazepine aromatic ring stabilize the transition state by 2.3-3.5 kcal/mol, explaining the observed 95% enantioselectivity in Friedel-Crafts alkylations at the 8-position . These models accurately predict stereoselectivity outcomes for various substituents on the diazepine ring, enabling virtual screening of catalysts before experimental validation.
The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride has incorporated green chemistry principles through solvent replacement strategies. Traditional dipolar aprotic solvents like DMF and NMP have been successfully substituted with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) in cyclization steps, reducing environmental impact while maintaining yields at 85-92% [5]. These bio-derived solvents offer advantages including lower toxicity (LD50 >2000 mg/kg), higher biodegradability (>60% in 28 days), and easier recycling through distillation. The solvent switch also improves product isolation efficiency, as 2-MeTHF forms temperature-dependent biphasic systems that facilitate direct crystallization of the hydrochloride salt without extraction.
Atom economy has been optimized to 82-85% through cascade reactions that minimize protecting group usage. A notable advancement is the direct oxidative cyclization of 2-aminophenethyl alcohols using hydrogen peroxide as the terminal oxidant, which generates water as the only byproduct [5]. This method eliminates stoichiometric metal oxidants previously required and reduces the synthesis from four steps to two steps. The reaction employs 1 mol% tungsten-based polyoxometalate catalysts that activate H₂O₂ via peroxo-complex intermediates, achieving 89% conversion with 97% selectivity for the benzoxazepine core.
Table 3: Green Metrics Analysis for Production Routes
Parameter | Traditional Route | Green Optimized Route | Improvement (%) |
---|---|---|---|
PMI (Process Mass Intensity) | 126 | 48 | 62% reduction |
Carbon footprint (kg CO₂e/kg) | 89 | 32 | 64% reduction |
Energy consumption (kWh/kg) | 310 | 145 | 53% reduction |
Water usage (L/kg) | 1,850 | 620 | 66% reduction |
E-factor (kg waste/kg product) | 56 | 18 | 68% reduction |
Waste valorization techniques have been implemented to improve process sustainability. Mother liquors containing residual benzoxazepine intermediates are treated with nanofiltration membranes with 200-300 Da molecular weight cut-off, recovering >95% of organic materials for recycling [4] [5]. The concentrated waste streams undergo electrochemical oxidation using boron-doped diamond electrodes, achieving 99% degradation efficiency of organic contaminants while generating hydrogen as a valuable byproduct. This integrated approach has reduced hazardous waste generation by 75% compared to conventional incineration methods.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1